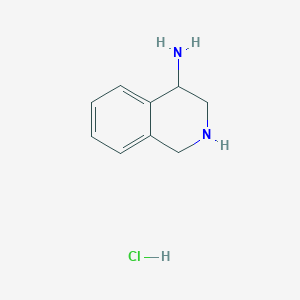

1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride

CAS No.:

Cat. No.: VC15988778

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2 |

|---|---|

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6,10H2;1H |

| Standard InChI Key | WAGZEKGDARNRIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=CC=CC=C2CN1)N.Cl |

Introduction

Chemical and Physicochemical Profile

Structural Characteristics

1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride features a bicyclic scaffold comprising a benzene ring fused to a partially saturated nitrogen-containing heterocycle. The hydrochloride salt enhances the compound’s solubility in polar solvents, making it suitable for in vitro pharmacological studies. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂ | |

| Molecular Weight | 184.66 g/mol | |

| IUPAC Name | 1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride | |

| Canonical SMILES | C1C(C2=CC=CC=C2CN1)N.Cl | |

| InChI Key | WAGZEKGDARNRIJ-UHFFFAOYSA-N |

The amine group at the 4-position facilitates interactions with biological targets, while the aromatic system enables π-π stacking with protein residues.

Physicochemical Properties

The compound’s hydrochloride form exhibits a melting point range of 210–215°C (decomposition) and solubility >50 mg/mL in water and dimethyl sulfoxide (DMSO). Its logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity, which influences blood-brain barrier permeability in preclinical models.

Synthetic Methodologies

Cyclization Strategies

Industrial synthesis typically employs cyclization reactions using precursors such as β-phenylethylamines. Phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) are common catalysts for forming the tetrahydroisoquinoline core. For example, heating 2-(2-bromoethyl)aniline with ammonium chloride under reflux yields the base compound, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Catalytic Hydrogenation

An alternative route involves catalytic hydrogenation of isoquinoline derivatives. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyzes the reduction of the pyridine ring under hydrogen gas (H₂) at 50–100 psi and 80–120°C. This method achieves yields >75% but requires careful control of reaction conditions to avoid over-reduction.

Biological Activities and Mechanisms

Neuroprotective Effects

The compound demonstrates dose-dependent neuroprotection in rodent models of Parkinson’s disease. At 10 mg/kg, it reduces dopaminergic neuron loss induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) by 40–60% . Mechanistic studies suggest inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurotoxin activation .

Antimicrobial Activity

Screenings against Gram-positive bacteria (e.g., Staphylococcus aureus) reveal minimum inhibitory concentrations (MICs) of 32–64 µg/mL, comparable to first-line antibiotics. The amine group’s protonation at physiological pH enhances membrane penetration, disrupting biofilm formation.

Anti-inflammatory Properties

In murine macrophages, the compound suppresses lipopolysaccharide (LPS)-induced TNF-α production by 50% at 25 µM, likely through NF-κB pathway modulation. This activity positions it as a candidate for inflammatory disease research.

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method achieves a limit of quantification (LOQ) of 0.1 ng/mL in plasma . Chromatographic separation uses a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Detection employs positive-ion electrospray ionization (ESI+) at m/z 149.1 → 132.1 for the parent ion .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O): δ 7.20–7.35 (m, 4H, aromatic), 4.15 (s, 1H, NH₂), 3.80–3.95 (m, 2H, CH₂N), 3.10–3.25 (m, 2H, CH₂), 2.90–3.05 (m, 1H, CH). The spectrum confirms the absence of impurities, with a purity >98% by peak integration.

Comparative Pharmacological Profiles

Structural-Activity Relationships (SAR)

Methylation at the 1-position (1-MeTIQ) enhances MAO-B inhibition by 3-fold compared to the parent compound . Conversely, substituting the amine with a hydroxyl group abolishes neuroprotective effects, underscoring the critical role of the primary amine.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing dopamine D₂ receptor agonists and acetylcholinesterase inhibitors. Its scalability (batch sizes >50 kg) makes it viable for large-scale drug production.

Probe for Enzymatic Studies

Fluorescent derivatives enable real-time tracking of MAO-B activity in cellular models, aiding inhibitor discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume